2-(Difluoromethoxy)-4-methylbenzo[d]oxazole
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Overview
Description
2-(Difluoromethoxy)-4-methylbenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. It is characterized by the presence of a difluoromethoxy group and a methyl group attached to the benzoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-methylbenzo[d]oxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde, followed by cyclization and introduction of the difluoromethoxy group. One common method involves the use of difluoromethyl ethers and appropriate catalysts to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4-methylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzoxazole ring.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized benzoxazole derivatives .
Scientific Research Applications
2-(Difluoromethoxy)-4-methylbenzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-methylbenzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives with different substituents, such as:
- 2-(Methoxy)-4-methylbenzo[d]oxazole
- 2-(Trifluoromethoxy)-4-methylbenzo[d]oxazole
- 2-(Difluoromethoxy)-4-chlorobenzo[d]oxazole
Uniqueness
2-(Difluoromethoxy)-4-methylbenzo[d]oxazole is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties, such as increased lipophilicity and stability. These properties make it particularly valuable in applications requiring high thermal stability and resistance to oxidative degradation .
Properties
Molecular Formula |
C9H7F2NO2 |
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Molecular Weight |
199.15 g/mol |
IUPAC Name |
2-(difluoromethoxy)-4-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NO2/c1-5-3-2-4-6-7(5)12-9(13-6)14-8(10)11/h2-4,8H,1H3 |
InChI Key |
ZQTOAPHSAHXPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)OC(F)F |
Origin of Product |
United States |
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